molecular formula C14H24N4O2 B11848440 tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate

tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate

Cat. No.: B11848440
M. Wt: 280.37 g/mol
InChI Key: TXZCCZAJZWMJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas with nickel or rhodium catalyst.

    Substitution: Acyl chlorides, aldehydes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .

Biology: In biological research, this compound is used to study the effects of Boc-protected amino groups on various biological processes. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl (6-amino-2-methylpyrimidin-4-yl)(tert-butyl)carbamate involves the protection of amino groups, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable towards most nucleophiles and bases, making it an ideal protective group for amines . The compound exerts its effects by forming stable intermediates that can be selectively deprotected under specific conditions .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

tert-butyl N-(6-amino-2-methylpyrimidin-4-yl)-N-tert-butylcarbamate

InChI

InChI=1S/C14H24N4O2/c1-9-16-10(15)8-11(17-9)18(13(2,3)4)12(19)20-14(5,6)7/h8H,1-7H3,(H2,15,16,17)

InChI Key

TXZCCZAJZWMJRP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N(C(=O)OC(C)(C)C)C(C)(C)C)N

Origin of Product

United States

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